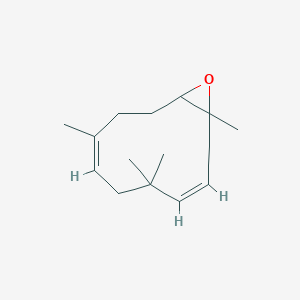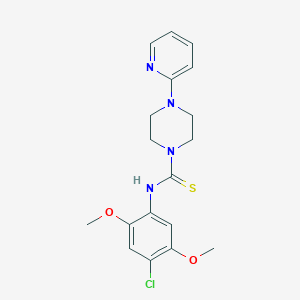
Humulene epoxide II
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Humulene epoxide II is a complex organic compound characterized by its unique bicyclic structure. This compound is notable for its potential applications in various fields, including synthetic chemistry, pharmaceuticals, and materials science. Its structure includes multiple double bonds and a distinctive oxabicyclo framework, which contributes to its reactivity and versatility in chemical reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Humulene epoxide II typically involves multiple steps, starting from simpler organic molecules. One common approach is the Diels-Alder reaction, which forms the bicyclic core of the compound. This reaction involves a diene and a dienophile under controlled temperature and pressure conditions to yield the desired bicyclic structure. Subsequent steps may include selective hydrogenation, oxidation, and functional group modifications to achieve the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized catalysts and reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability. Purification processes such as chromatography and recrystallization are essential to obtain high-purity this compound suitable for industrial applications.
化学反应分析
Types of Reactions
Humulene epoxide II undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of epoxides or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds into single bonds, altering the compound’s reactivity.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the molecule, providing new functional groups for further chemical modifications.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under mild heating conditions.
Reduction: Hydrogen gas with a palladium on carbon catalyst at room temperature and atmospheric pressure.
Substitution: Bromine in carbon tetrachloride solvent under UV light irradiation.
Major Products Formed
Oxidation: Formation of epoxides or ketones.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学研究应用
Humulene epoxide II has several scientific research applications:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
作用机制
The mechanism of action of Humulene epoxide II involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into active sites of enzymes, potentially inhibiting their activity or altering their function. Additionally, the presence of multiple double bonds and functional groups enables it to participate in various biochemical pathways, influencing cellular processes and signaling mechanisms.
相似化合物的比较
Similar Compounds
Humulene epoxide II: shares similarities with other bicyclic compounds, such as norbornene and bicyclo[2.2.1]heptane, which also feature rigid ring structures and multiple double bonds.
Norbornene: Known for its use in ring-opening metathesis polymerization (ROMP) to produce polymers with unique properties.
Bicyclo[2.2.1]heptane: Utilized in organic synthesis as a precursor to various chemical compounds.
Uniqueness
The uniqueness of this compound lies in its specific arrangement of atoms and functional groups, which confer distinct reactivity and potential applications
属性
CAS 编号 |
19888-34-7 |
|---|---|
分子式 |
C15H24O |
分子量 |
220.35 g/mol |
IUPAC 名称 |
(1R,3E,7E,11S)-1,5,5,8-tetramethyl-12-oxabicyclo[9.1.0]dodeca-3,7-diene |
InChI |
InChI=1S/C15H24O/c1-12-6-7-13-15(4,16-13)10-5-9-14(2,3)11-8-12/h5,8-9,13H,6-7,10-11H2,1-4H3/b9-5+,12-8+/t13-,15+/m0/s1 |
InChI 键 |
QTGAEXCCAPTGLB-RWRNEBBCSA-N |
SMILES |
CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C |
手性 SMILES |
C/C/1=C\CC(/C=C/C[C@@]2([C@@H](O2)CC1)C)(C)C |
规范 SMILES |
CC1=CCC(C=CCC2(C(O2)CC1)C)(C)C |
外观 |
Oil |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![4-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B216483.png)
![2,4-dichloro-N-[4-(dipropylsulfamoyl)phenyl]benzamide](/img/structure/B216486.png)
![N-[5-(2,2-dimethylpropyl)-1,3,4-thiadiazol-2-yl]-2-methylbenzamide](/img/structure/B216489.png)
![4-{[(4-chlorophenyl)sulfonyl]amino}-N,N-dipropylbenzenesulfonamide](/img/structure/B216491.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B216492.png)
![N-[4-(dipropylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B216495.png)

![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-methylbenzamide](/img/structure/B216497.png)
